molecular formula C19H20N4O2 B2960741 3-((2-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 898651-14-4

3-((2-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2960741
CAS No.: 898651-14-4
M. Wt: 336.395
InChI Key: LBWWUCUWODDPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one: is a synthetic organic compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of an ethoxyphenyl group, a methylbenzyl group, and an amino group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions, where an ethoxy-substituted aromatic compound reacts with a suitable nucleophile.

    Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached through alkylation reactions, where a methylbenzyl halide reacts with a nucleophile in the presence of a base.

    Amination: The amino group can be introduced through amination reactions, where an amine reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common techniques include:

    Batch and Continuous Flow Processes: These processes allow for the efficient production of large quantities of the compound.

    Catalysis: Catalysts may be used to enhance reaction rates and selectivity.

    Green Chemistry Approaches: Environmentally friendly solvents and reagents may be employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the ethoxyphenyl or methylbenzyl groups are oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the triazine ring or other functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halides, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation Products: Aldehydes, ketones, and carboxylic acids.

    Reduction Products: Reduced triazine derivatives and amines.

    Substitution Products: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as thermal stability and conductivity.

Biology and Medicine

    Pharmaceuticals: The compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry

    Agriculture: The compound may be used as a pesticide or herbicide, providing protection against pests and weeds.

    Chemical Manufacturing: It can be employed as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-((2-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to form specific interactions with these targets, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    3-amino-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one: Lacks the ethoxyphenyl group.

    3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one: Contains a methoxy group instead of an ethoxy group.

    3-((2-ethoxyphenyl)amino)-6-benzyl-1,2,4-triazin-5(4H)-one: Lacks the methyl group on the benzyl ring.

Uniqueness

The presence of both the ethoxyphenyl and methylbenzyl groups in 3-((2-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one imparts unique chemical and physical properties, such as enhanced solubility, stability, and specific interactions with molecular targets. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-ethoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-25-17-7-5-4-6-15(17)20-19-21-18(24)16(22-23-19)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWWUCUWODDPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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